2-iodo-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide
Overview
Description
2-iodo-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide is a complex organic compound that features an iodine atom, a morpholine ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline with benzoyl chloride under basic conditions.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine monochloride (ICl) or N-iodosuccinimide (NIS) as the iodinating agents.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where the morpholine reacts with an appropriate leaving group on the benzamide core.
Formation of the Oxoethoxy Linker: The final step involves the formation of the oxoethoxy linker, typically through an esterification reaction between the morpholine derivative and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-iodo-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of 2-iodo-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The morpholine ring and benzamide structure are often involved in hydrogen bonding and hydrophobic interactions with the target molecule, while the iodine atom can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- **2-iodo-N-{[4-(morpholin-4-yl)phenyl]methyl}aniline
- **2-(2-morpholin-4-yl-2-oxo-ethyl)-isoindole-1,3-dione
- **3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
Uniqueness
2-iodo-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide is unique due to the combination of its iodine atom, morpholine ring, and benzamide structure. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-iodo-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IN2O4/c20-17-4-2-1-3-16(17)19(24)21-14-5-7-15(8-6-14)26-13-18(23)22-9-11-25-12-10-22/h1-8H,9-13H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCXCTAQCWDNIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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